molecular formula C11H9F3O3 B1435772 3-Methoxy-4-(trifluoromethyl)cinnamic acid CAS No. 1214791-66-8

3-Methoxy-4-(trifluoromethyl)cinnamic acid

Cat. No.: B1435772
CAS No.: 1214791-66-8
M. Wt: 246.18 g/mol
InChI Key: IVXAOALQRRBBLF-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(trifluoromethyl)cinnamic acid is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the aromatic ring.

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid derivatives. This interaction is crucial for the biosynthesis of various phenylpropanoids, which are essential for plant defense mechanisms and structural integrity . Additionally, this compound can inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defense, leading to reduced oxidative stress in cells . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in lipid metabolism, thereby exhibiting hypolipidemic effects . These cellular effects make this compound a potential therapeutic agent for conditions related to oxidative stress and metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to interact with the enzyme ergosterol in fungal cell membranes, disrupting membrane integrity and exhibiting antifungal properties . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which could alter its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of antioxidant and hypolipidemic activities . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects such as reduced oxidative stress and improved lipid metabolism . At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations are crucial for the compound’s elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects . The transport and distribution of this compound are critical for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethyl)cinnamic acid typically involves the reaction of 3-methoxybenzaldehyde with trifluoromethylacetic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)cinnamic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a standard in analytical chemistry techniques.

    Biology: The compound is used in studies investigating the effects of trifluoromethyl and methoxy substituents on biological activity and molecular interactions.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)cinnamic acid
  • 4-(Trifluoromethyl)cinnamic acid
  • 3,4-Dimethoxycinnamic acid
  • 3-Methoxy-4-hydroxycinnamic acid

Comparison: 3-Methoxy-4-(trifluoromethyl)cinnamic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to 4-(trifluoromethyl)cinnamic acid, the methoxy group in this compound enhances its solubility and reactivity. In contrast, 3,4-dimethoxycinnamic acid lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity profiles .

Properties

IUPAC Name

(E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXAOALQRRBBLF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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